Benorylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

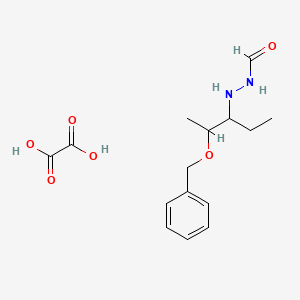

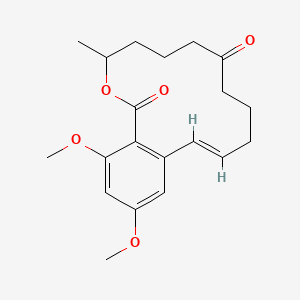

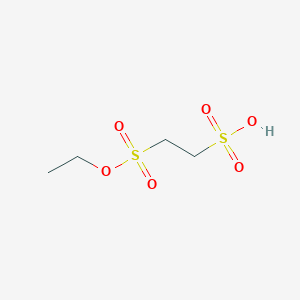

Benorylate hydrochloride, also known as benorilate, is an ester-linked codrug of aspirin and paracetamol. It is primarily used as an anti-inflammatory and antipyretic medication. This compound is particularly noted for its ability to combine the therapeutic effects of both aspirin and paracetamol, making it useful in treating pain and inflammation, especially in musculoskeletal disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benorylate hydrochloride involves the reaction of acetyl salicylyl chloride with sodium para-acetaminophenol. The process typically uses solvents like toluene or tetrahydrofuran and catalysts such as N,N-dimethylformamide and polyoxyethylene glycol-6000. The reaction is carried out at room temperature under phase-transfer catalysis conditions .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for higher productivity and lower environmental impact. The use of dichloromethyl (trichloromethyl) carbonic ester as a chlorinating agent and phase-transfer catalysis ensures a simple, cost-effective, and environmentally friendly process .

Chemical Reactions Analysis

Types of Reactions

Benorylate hydrochloride undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions

Oxidation and Reduction: These reactions are less common but can occur under specific conditions involving strong oxidizing or reducing agents.

Substitution: Typically involves the replacement of functional groups under acidic or basic conditions.

Major Products

The primary products of this compound reactions are paracetamol and salicylate, which are responsible for its therapeutic effects .

Scientific Research Applications

Benorylate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study ester hydrolysis and other organic reactions.

Biology: Investigated for its effects on cellular processes and enzyme activities.

Medicine: Primarily used for its anti-inflammatory and antipyretic properties. .

Industry: Utilized in the formulation of combination drugs for pain and inflammation relief.

Mechanism of Action

Benorylate hydrochloride exerts its effects through the combined actions of aspirin and paracetamol. After absorption, it is rapidly hydrolyzed to salicylate and paracetamol. Salicylate inhibits cyclooxygenase enzymes, reducing the production of prostaglandins involved in inflammation and pain. Paracetamol acts centrally to reduce fever and alleviate pain .

Comparison with Similar Compounds

Similar Compounds

Aspirin: A non-steroidal anti-inflammatory drug (NSAID) used to reduce pain, fever, and inflammation.

Paracetamol: An analgesic and antipyretic used to treat mild to moderate pain and fever.

Phenetsal: A related compound formed by the partial hydrolysis of benorylate.

Uniqueness

Benorylate hydrochloride is unique in its ability to combine the therapeutic effects of both aspirin and paracetamol in a single molecule. This dual action makes it particularly effective in treating conditions that require both anti-inflammatory and analgesic effects .

Properties

Molecular Formula |

C17H16ClNO5 |

|---|---|

Molecular Weight |

349.8 g/mol |

IUPAC Name |

(4-acetamidophenyl) 2-acetyloxybenzoate;hydrochloride |

InChI |

InChI=1S/C17H15NO5.ClH/c1-11(19)18-13-7-9-14(10-8-13)23-17(21)15-5-3-4-6-16(15)22-12(2)20;/h3-10H,1-2H3,(H,18,19);1H |

InChI Key |

WHHAVLFVYBTMEX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)C.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,3R,4S,5S)-4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol](/img/structure/B13403824.png)

![(2R,3R,4R,5S,6S)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13403842.png)

![1,3,2-Dioxaborolane, 2-[2,3-dihydro-7-(methoxymethoxy)-1-methyl-1H-benz[e]inden-9-yl]-4,4,5,5-tetramethyl-](/img/structure/B13403856.png)